molecular formula C11H10BrN B1290918 2-Bromo-4-(3-cyanophenyl)-1-butene CAS No. 731772-72-8

2-Bromo-4-(3-cyanophenyl)-1-butene

Cat. No.: B1290918
CAS No.: 731772-72-8
M. Wt: 236.11 g/mol
InChI Key: KYITYNQHCRQMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyanophenyl group, and a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-cyanophenyl)-1-butene typically involves the bromination of a precursor compound followed by the introduction of the cyanophenyl group. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition: Halogens like chlorine or bromine in solvents such as dichloromethane.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 2-hydroxy-4-(3-cyanophenyl)-1-butene.

    Addition: Formation of 2,3-dibromo-4-(3-cyanophenyl)-1-butene.

    Oxidation: Formation of 2-bromo-4-(3-cyanophenyl)-1,2-epoxybutane.

    Reduction: Formation of 2-bromo-4-(3-cyanophenyl)butane.

Scientific Research Applications

2-Bromo-4-(3-cyanophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-cyanophenyl)-1-butene involves its interaction with various molecular targets. The bromine atom and the cyanophenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-cyanophenyl)-1-butene
  • 2-Bromo-4-(2-cyanophenyl)-1-butene
  • 2-Bromo-4-(3-nitrophenyl)-1-butene

Uniqueness

2-Bromo-4-(3-cyanophenyl)-1-butene is unique due to the position of the cyanophenyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(3-bromobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITYNQHCRQMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641140
Record name 3-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-72-8
Record name 3-(3-Bromo-3-buten-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.